4-(benzyloxy)-N-(2-chlorophenyl)benzamide
Overview
Description
4-(benzyloxy)-N-(2-chlorophenyl)benzamide is an organic compound that features a benzamide core with a benzyloxy group at the 4-position and a 2-chlorophenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-N-(2-chlorophenyl)benzamide typically involves the following steps:
Formation of Benzyloxybenzene: This can be achieved by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Amidation Reaction: The benzyloxybenzene is then reacted with 2-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(benzyloxy)-N-(2-chlorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-(benzyloxy)-N-(2-chlorophenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory or anticancer drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-N-(2-chlorophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
4-(methoxy)-N-(2-chlorophenyl)benzamide: Similar structure but with a methoxy group instead of a benzyloxy group.
4-(benzyloxy)-N-(2-fluorophenyl)benzamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
4-(benzyloxy)-N-(2-chlorophenyl)benzamide is unique due to the presence of both the benzyloxy and 2-chlorophenyl groups, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired activities.
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-phenylmethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2/c21-18-8-4-5-9-19(18)22-20(23)16-10-12-17(13-11-16)24-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNDYPYOMPYSGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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